molecular formula C20H17F3N2O4 B2508609 methyl 2-methyl-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899743-08-9

methyl 2-methyl-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No.: B2508609
CAS No.: 899743-08-9
M. Wt: 406.361
InChI Key: WGRQGRZNGPRYDB-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a complex heterocyclic compound featuring a benzoxadiazocine core fused with a bicyclic methano bridge. Key structural elements include:

  • A trifluoromethylphenyl substituent at position 3, contributing strong electron-withdrawing effects.
  • A methanobenzooxadiazocine ring system, which imparts conformational rigidity compared to simpler heterocycles.

Properties

IUPAC Name

methyl 9-methyl-11-oxo-10-[3-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4/c1-19-10-15(14-8-11(17(26)28-2)6-7-16(14)29-19)24-18(27)25(19)13-5-3-4-12(9-13)20(21,22)23/h3-9,15H,10H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRQGRZNGPRYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-methyl-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, highlighting its mechanisms of action, therapeutic potentials, and structural characteristics.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Core Structure : The benzo[g][1,3,5]oxadiazocine framework provides a unique scaffold that may influence its biological interactions.
  • Substituents : The trifluoromethyl group is known for enhancing lipophilicity and may affect the compound's interaction with biological targets.
PropertyValue
Molecular FormulaC16H16F3N3O3
Molecular Weight367.31 g/mol
CAS NumberNot specified
Purity>95% (typical)

Mechanisms of Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. The mechanisms often involve modulation of enzyme activity or interaction with cellular receptors.

Case Study: MMP-1 Inhibition

A notable study highlighted the compound's potential as a matrix metalloproteinase (MMP-1) inhibitor. The trifluoromethyl group was identified as critical for enhancing binding affinity to the enzyme's active site. This interaction was characterized by:

  • Hydrogen Bonding : The carbonyl group in the compound forms hydrogen bonds with specific amino acids in the MMP-1 structure.
  • Potency : The compound exhibited significantly higher inhibitory activity compared to related structures, suggesting a promising lead for drug development targeting MMP-related diseases .

Biological Testing and Results

Various in vitro studies have been conducted to assess the biological activity of methyl 2-methyl-4-oxo derivatives. These studies typically focus on:

  • Cytotoxicity : Evaluating cell viability in the presence of the compound.
  • Enzyme Inhibition : Measuring the inhibition rates against specific targets such as MMPs or other proteases.
  • Antioxidant Activity : Assessing the ability to scavenge free radicals.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50 values < 10 µM
MMP Inhibition60-fold increase in potency compared to analogs
Antioxidant ActivitySignificant scavenging ability

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the trifluoromethyl group. The presence of this group enhances lipophilicity and biological activity, making these compounds suitable candidates for drug development targeting various cancers. For example, trifluoromethyl-substituted derivatives have shown promising results in inhibiting tumor growth in preclinical models .

Antimicrobial Properties

Research indicates that methyl 2-methyl-4-oxo compounds exhibit antimicrobial activity against a range of pathogens. The structural features of these compounds contribute to their efficacy in disrupting bacterial cell membranes and inhibiting growth .

Anti-inflammatory Effects

Compounds similar to methyl 2-methyl-4-oxo have been investigated for their anti-inflammatory properties. They have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases .

Herbicides and Pesticides

The unique chemical structure of methyl 2-methyl-4-oxo derivatives allows for the development of novel herbicides and pesticides. These compounds can be designed to target specific biochemical pathways in plants or pests, offering a more environmentally friendly approach to pest control .

Plant Growth Regulators

Research has shown that certain derivatives can act as plant growth regulators. They influence growth patterns and stress responses in plants, which can enhance crop yields under adverse conditions .

Synthesis of Functional Polymers

Methyl 2-methyl-4-oxo compounds can be utilized in the synthesis of functional polymers with tailored properties for applications in coatings, adhesives, and composites. The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance .

Nanotechnology

In nanotechnology, these compounds can serve as precursors for the synthesis of nanoparticles with specific functionalities. Their unique electronic properties make them suitable for applications in sensors and electronic devices .

Synthesis and Characterization

A study focused on synthesizing methyl 2-methyl-4-oxo derivatives via a palladium-catalyzed coupling reaction demonstrated the effectiveness of these methods in creating complex structures with high yields and purity . The characterization techniques employed included NMR spectroscopy and mass spectrometry to confirm the molecular integrity.

Biological Testing

In vitro testing of synthesized derivatives showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong potential as therapeutic agents . Further studies are needed to explore their mechanisms of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below highlights key differences between the target compound and structurally related molecules:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications References
Target Compound Benzoxadiazocine + methano bridge 3-(trifluoromethyl)phenyl, methyl ester ~467.4 (estimated) Underexplored N/A
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenyl)-1,3,5-triazin-2-yl]amino]benzoate () Triazine Bromo, methoxy, formyl, methyl ester 565.3 Herbicide intermediate
Metsulfuron methyl ester () Sulfonylurea + triazine Methyl, methoxy, sulfonylurea bridge 381.4 Pesticide
3-(3-Methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one () Benzoxadiazocine + methano bridge 3-methoxyphenyl, methyl groups ~392.4 (estimated) Pharmaceutical research
Key Observations:

Trifluoromethyl vs.

Core Structure Flexibility: The benzoxadiazocine-methano system in the target compound and ’s analog offers greater rigidity than the triazine-based herbicides in and , which may influence binding specificity in biological systems .

Ester Functionality : The methyl ester group in the target compound and ’s derivative suggests hydrolytic susceptibility, a common trait in prodrug design or agrochemical activation .

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